2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-2-16(10-5-6-20(18,19)8-10)13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBQQWUXXENFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The dioxidation at the 1-position can be achieved through oxidation reactions using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The benzamide core can be synthesized through a reaction between 2,4-dichlorobenzoic acid and ethylamine, followed by coupling with the oxidized tetrahydrothiophene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxidation at the tetrahydrothiophene ring is an example of an oxidation reaction.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Chlorine atoms at positions 2 and 4 can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of the dioxidation product at the tetrahydrothiophene ring.
Reduction: : Reduced forms of the compound with altered oxidation states.
Substitution: : Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions or as a tool in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to its activity as an inhibitor or modulator of biological targets.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find use in the development of new chemical processes or products.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: : Similar structure but lacks the ethyl group.
2,4-Dichloro-N-ethylbenzamide: : Similar to the target compound but lacks the tetrahydrothiophene ring.
Uniqueness
The presence of the dioxidation at the tetrahydrothiophene ring and the ethyl group makes this compound unique compared to its analogs. These structural features may contribute to its distinct chemical and biological properties.
Biological Activity
2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Structural Overview
The compound features a dichlorobenzamide structure linked to a tetrahydrothiophene moiety. Its molecular formula is C13H14Cl2N2O2S, and it has a molecular weight of approximately 319.23 g/mol. The presence of both chlorine atoms and the dioxidotetrahydrothiophene ring suggests a complex interaction profile with biological targets.
Synthesis
The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves several steps:
- Formation of the dioxidotetrahydrothiophene ring : This is achieved through the oxidation of tetrahydrothiophene derivatives.
- Coupling with dichlorobenzamide : The dioxidotetrahydrothiophene is then coupled with a dichlorobenzoyl chloride to form the final product.
This method allows for high yields and purity, which are crucial for subsequent biological evaluations.
Pharmacological Profile
Research indicates that compounds similar to 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound can modulate specific biochemical pathways, making it a candidate for further pharmacological exploration.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide | Dichlorobenzamide with dioxidotetrahydrothiophene | Antimicrobial, anti-inflammatory |
| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydropyridine-3-carboxylate | Methoxy and nitrophenyl groups | Anticancer activity |
| 3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide | Benzothiophene core with carboxamide | Antimicrobial properties |
The proposed mechanism of action for 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide involves interactions with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways or microbial growth.
Case Studies
A recent study evaluated the anticancer activity of compounds structurally related to 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide against human cancer cell lines. The results indicated significant cytotoxic effects in vitro:
Table 2: Cytotoxicity Results Against A549 Cell Line
| Compound | IC50 (µM) at 72 hours |
|---|---|
| Compound A | 11.20 |
| Compound B | 15.73 |
| 2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide | TBD |
These findings highlight the potential of this compound in cancer therapeutics and warrant further investigation into its efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide?
- Methodological Answer : Synthesis requires multi-step reactions, including amidation and chlorination. Key parameters include:
- Temperature : Optimal ranges between 60–80°C to prevent side reactions (e.g., over-chlorination).
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
- Catalysts : Coupling agents like HATU or EDCI improve amide bond formation.
- Purification : Use column chromatography (silica gel) or recrystallization to achieve >95% purity .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR confirm substitution patterns and functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and stereochemistry (if crystalline) .
Q. What analytical methods are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.
- DSC : Identifies melting points and polymorphic transitions .
Advanced Research Questions
Q. How does the electronic environment of the tetrahydrothiophene-dioxide moiety influence reactivity?
- Methodological Answer : The sulfone group (1,1-dioxide) acts as a strong electron-withdrawing group, polarizing adjacent bonds. Computational studies (DFT) can map electron density distribution, while experimental assays (e.g., Hammett plots) quantify substituent effects on reaction kinetics. Compare with analogs lacking the sulfone group to isolate its impact .
Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?
- Methodological Answer :
- Orthogonal Assays : Validate activity using diverse assays (e.g., enzyme inhibition vs. cell viability).
- Structural Analogs : Test derivatives to identify pharmacophore specificity (e.g., chlorine substitution at 2,4-positions vs. other halogens).
- Metabolic Stability : Assess cytochrome P450 interactions to rule out false negatives from rapid degradation .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Enhances mixing and heat transfer, reducing side reactions.
- Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, residence time).
- In-line Monitoring : Use PAT tools (e.g., FTIR) for real-time reaction tracking .
Key Methodological Recommendations
- Contradiction Analysis : Cross-reference crystallographic data (SHELX-refined structures) with computational models to resolve ambiguities in molecular conformation .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data and validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
